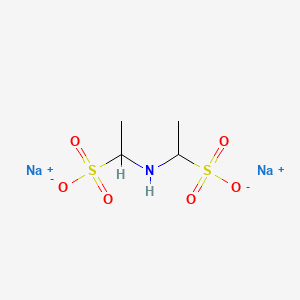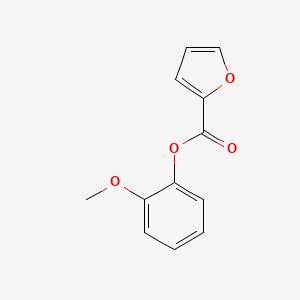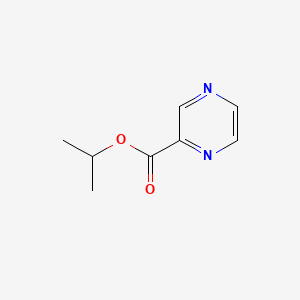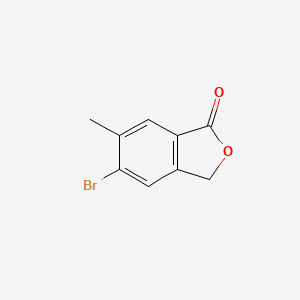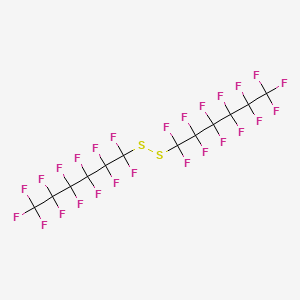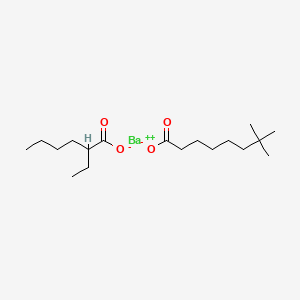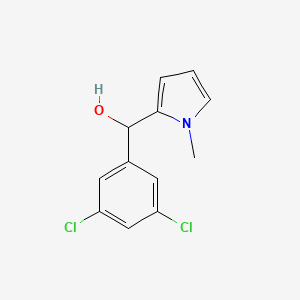
Dihydrogen aquapentachlororuthenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrogen aquapentachlororuthenate is a coordination compound with the chemical formula H₂[RuCl₅(H₂O)] It is a ruthenium-based complex that features a central ruthenium atom surrounded by five chloride ligands and one water molecule
准备方法
Synthetic Routes and Reaction Conditions
Dihydrogen aquapentachlororuthenate can be synthesized through the reaction of ruthenium trichloride with hydrochloric acid and water. The reaction typically involves dissolving ruthenium trichloride in concentrated hydrochloric acid, followed by the addition of water to form the desired complex. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial production would likely involve larger-scale reactions with careful control of reaction parameters to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Dihydrogen aquapentachlororuthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands such as chloride or water can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other halides under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes or metallic ruthenium.
Substitution: New coordination complexes with different ligands.
科学研究应用
Dihydrogen aquapentachlororuthenate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Biological Applications: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Analytical Chemistry: It is used in the determination of trace amounts of metals in solutions through various analytical techniques.
作用机制
The mechanism of action of dihydrogen aquapentachlororuthenate involves its ability to interact with various molecular targets. In catalysis, the compound can facilitate the transfer of electrons or hydrogen atoms, thereby accelerating chemical reactions. In biological systems, it can interact with DNA, proteins, and other biomolecules, potentially leading to therapeutic effects such as anticancer activity. The exact pathways and molecular targets depend on the specific application and conditions.
相似化合物的比较
Similar Compounds
Potassium aquapentachlororuthenate: Similar in structure but with potassium ions instead of hydrogen ions.
Ruthenium trichloride: A precursor to dihydrogen aquapentachlororuthenate with different chemical properties.
Ruthenium(III) complexes with triazolopyrimidines:
Uniqueness
This compound is unique due to its specific coordination environment and the presence of both chloride and water ligands. This combination of ligands imparts distinct chemical properties and reactivity, making it valuable for specific catalytic and research applications.
属性
CAS 编号 |
12051-62-6 |
|---|---|
分子式 |
Cl5H4ORu |
分子量 |
298.4 g/mol |
IUPAC 名称 |
hydron;pentachlororuthenium(2-);hydrate |
InChI |
InChI=1S/5ClH.H2O.Ru/h5*1H;1H2;/q;;;;;;+3/p-3 |
InChI 键 |
SLTVLACSWAKRFS-UHFFFAOYSA-K |
规范 SMILES |
[H+].[H+].O.Cl[Ru-2](Cl)(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


